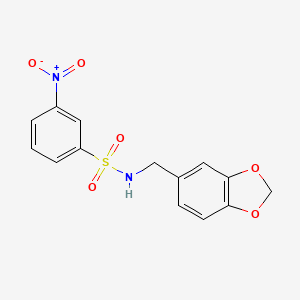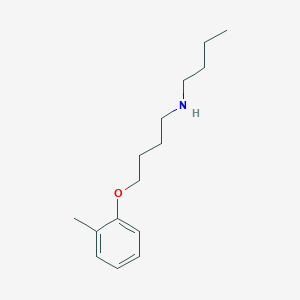
N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide, also known as NBMD, is a chemical compound that has gained attention for its potential use in scientific research.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide works by binding to the bromodomain of BET proteins, preventing them from interacting with other proteins. This inhibition leads to a decrease in the expression of genes that are regulated by BET proteins. This mechanism of action has been studied in several in vitro and in vivo models and has been shown to be effective.
Biochemical and Physiological Effects
Studies have shown that this compound has a low toxicity profile and does not have any significant effects on cell viability. It has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide in lab experiments is its specificity for BET proteins. This specificity allows for targeted inhibition of BET proteins without affecting other proteins. Additionally, this compound has a relatively low molecular weight, making it easier to work with in lab experiments. However, one limitation is that this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the use of N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide in scientific research. One direction is the development of new drugs that target BET proteins using this compound as a lead compound. Another direction is the exploration of this compound's potential use in other diseases beyond cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
Conclusion
In conclusion, this compound has shown promising results as a potential inhibitor of BET proteins. Its specificity and low toxicity profile make it a promising compound for drug development. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations in lab experiments.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide can be synthesized by reacting 1,3-benzodioxole-5-carboxaldehyde with 3-nitrobenzenesulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method has been successfully used in several studies and has proven to be efficient.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide has been used in scientific research as a potential inhibitor of protein-protein interactions. Specifically, it has been studied as a potential inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are known to play a role in cancer and inflammatory diseases, making them a promising target for drug development. This compound has shown promising results in inhibiting BET proteins and has the potential to be used in the development of new drugs.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c17-16(18)11-2-1-3-12(7-11)23(19,20)15-8-10-4-5-13-14(6-10)22-9-21-13/h1-7,15H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTPFOUBXZXIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-bromo-2-fluorophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5084432.png)

![2-[4-(1-azepanylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5084446.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5084459.png)
![N~1~-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,1-cyclopropanedicarboxamide](/img/structure/B5084466.png)
![methyl N-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-D-alaninate](/img/structure/B5084467.png)
![2-(4-morpholinyl)-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]acetamide hydrochloride](/img/structure/B5084478.png)
![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N-ethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5084494.png)
![1-[(10-chloro-9-anthryl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5084498.png)
![3-[benzyl(methyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5084500.png)
![6-ethyl-3-(2-oxo-2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5084506.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5084522.png)
![N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5084525.png)

